molecular formula C12H15NO3 B606430 Butylone CAS No. 802575-11-7

Butylone

Número de catálogo: B606430
Número CAS: 802575-11-7
Peso molecular: 221.25 g/mol
Clave InChI: CGKQZIULZRXRRJ-UHFFFAOYSA-N

Descripción

Butylone (β-keto-N-methylbenzodioxolylbutanamine) is a synthetic cathinone derivative first synthesized in the 1960s and later re-emerging as a designer drug in the 2000s. Structurally, it is the β-keto analogue of MBDB and shares similarities with methylenedioxy-substituted amphetamines like MDMA . This compound acts as a mixed reuptake inhibitor and releaser of serotonin (5-HT), dopamine (DA), and norepinephrine (NE), though with lower affinity for NE transporters compared to methylone . Its subjective effects include stimulation, euphoria, and mild entactogenic properties, but it is generally less potent than methylone or pentylone .

Métodos De Preparación

La butilona se puede sintetizar en un laboratorio a través de la siguiente ruta: la 3,4-metilendioxibutírofenona se disuelve en diclorometano y se hace reaccionar con bromo para formar 3′,4′-metilendioxi-2-bromobutírofenona. Este producto se disuelve luego en diclorometano y se agrega a una solución acuosa de metilamina (40%). Se agrega ácido clorhídrico y se elimina la capa acuosa y se alcaliniza con bicarbonato de sodio. La amina se extrae con éter y la butilona se obtiene añadiendo una gota de éter y una solución de ácido clorhídrico .

Análisis De Reacciones Químicas

Metabolic Reactions

Butylone undergoes extensive metabolism in humans, with three primary pathways identified :

Pathways and Metabolites

Pathway Reaction Type Major Metabolites Biomarker Significance
Demethylenation + O-methylationEnzymatic cleavage of methylenedioxy ring4-OH-3-MeO and 3-OH-4-MeO derivativesPrimary urinary metabolites
β-Ketone ReductionHydrogenation of ketone groupDihydrothis compoundUnique biomarker for dithis compound ingestion
N-DealkylationRemoval of methyl groupN-dealkylated metabolites (e.g., nor-butylone)Minor pathway
  • Key Findings :
    • Demethylenation is the dominant pathway, producing hydroxylated metabolites that undergo glucuronidation or sulfation .
    • β-Ketone reduction generates dihydrothis compound, a metabolite unique to this compound and critical for forensic identification .

In Vitro Reactivity

This compound interacts with monoamine transporters, influencing neurotransmitter dynamics:

Transport Inhibition and Release

Data from rat synaptosome and HEK cell studies :

Target Uptake Inhibition (IC₅₀, μM) Release Efficacy (EC₅₀, μM)
DAT 0.40 (this compound), 0.12 (pentylone)>100 (no release)
SERT 1.43 (this compound), 1.36 (pentylone)5.5 (substrate-mediated release)
  • Mechanism : Acts as a dopamine transporter (DAT) blocker and serotonin transporter (SERT) substrate, inducing serotonin release .

Analytical Characterization

Advanced techniques confirm this compound’s structure and reactivity :

  • Chiroptical Spectroscopy : Identified six stable conformers via density functional theory (DFT), with Boltzmann-weighted spectra matching experimental data.
  • Mass Spectrometry : Fragmentation patterns (e.g., m/z 149, 121) confirm β-keto and methylenedioxy groups .

Stability and Degradation

Aplicaciones Científicas De Investigación

Neuropharmacological Research

Butylone is primarily studied for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that this compound acts as a dopamine transporter blocker and a serotonin transporter substrate , which leads to increased levels of these neurotransmitters in the brain.

Key Findings

  • Dopamine Transporter (DAT) Interaction : this compound has been shown to inhibit the uptake of dopamine, suggesting potential for abuse similar to other stimulants like methylone. Studies demonstrate that this compound's potency at DAT is lower than that of pentylone, another synthetic cathinone, with IC50 values of 0.40 μM compared to pentylone's 0.12 μM .
  • Serotonin Transporter (SERT) Activity : this compound also acts as a substrate at SERT, inducing the release of serotonin while exhibiting weaker inhibition compared to its effects on DAT . This dual action contributes to its stimulant effects and potential for causing serotonin syndrome in cases of overdose.

Clinical Implications

The clinical implications of this compound usage are significant, particularly concerning its association with severe health risks. Reports have documented cases of acute toxicity and fatalities related to this compound ingestion.

Case Studies

  • Lethal Serotonin Syndrome : A notable case involved a 24-year-old female who ingested capsules containing this compound and methylone, leading to multi-organ failure and death. The case highlighted the dangers associated with recreational use of these substances, emphasizing the need for awareness among healthcare providers regarding their potential lethality .
  • Toxicological Profiles : Studies have analyzed urine samples from users to confirm the presence of this compound alongside other synthetic cathinones, aiding in understanding its metabolic pathways and toxic effects .

Emerging Trends and Applications

As a new psychoactive substance (NPS), this compound is increasingly detected in recreational drug markets. Its structural similarity to other stimulants raises concerns about misuse and health risks.

Research Directions

  • Forensic Toxicology : Ongoing research aims to establish reliable biomarkers for detecting this compound in biological specimens. This includes mapping its metabolic profile and understanding co-ingestion patterns with other substances like dithis compound .
  • Pharmacological Studies : Further investigations into the pharmacodynamics and pharmacokinetics of this compound are essential for developing treatment protocols for intoxication cases and understanding its long-term effects on mental health.

Mecanismo De Acción

La butilona actúa de manera similar a la MDMA y la metilona al provocar un aumento en los niveles extracelulares de monoaminas. Actúa como un bloqueador del transportador de dopamina y un sustrato del transportador de serotonina. Esto significa que la butilona bloquea la recaptación de dopamina y facilita la liberación de serotonina, lo que lleva a un aumento de los niveles de estos neurotransmisores en el cerebro .

Comparación Con Compuestos Similares

Structural Analogues

Butylone belongs to the cathinone class, characterized by a β-ketone group. Key structural analogues include:

  • Methylone : The α-methyl analogue of this compound, with higher entactogenic effects.
  • Pentylone : The α-propyl analogue, featuring a longer alkyl chain.
  • MDPV (3,4-methylenedioxypyrovalerone): A pyrrolidine-substituted cathinone with stronger dopaminergic effects.

Table 1: Structural and Physicochemical Comparisons

Compound Alkyl Chain Length XLogP3-AA (Lipophilicity) Molecular Weight (g/mol)
This compound Ethyl 1.9 221.25
Methylone Methyl 1.5 207.23
Pentylone Propyl 2.3 235.31
MDPV Pyrrolidine 3.3 275.34

Sources:

Pharmacological Differences

Monoamine Transporter Affinity

  • DAT Inhibition : this compound (IC₅₀ = 0.40 μM) is weaker than pentylone (IC₅₀ = 0.12 μM) and MDPV (IC₅₀ = 0.03 μM) in blocking dopamine reuptake. This correlates with its lower locomotor stimulation compared to pentylone .
  • SERT Activity : this compound acts as a SERT substrate, releasing 5-HT with EC₅₀ = 0.33 μM, whereas pentylone is a partial SERT substrate (EC₅₀ = 1.03 μM, 48% efficacy) . Methylone shows balanced DAT/SERT inhibition but lower lipophilicity than this compound .

Table 2: Neurotransmitter Effects

Compound DAT Inhibition (IC₅₀, μM) SERT Inhibition (IC₅₀, μM) 5-HT Release Efficacy
This compound 0.40 1.43 High
Pentylone 0.12 1.36 Partial
MDPV 0.03 >10 None
Methylone 0.25 0.80 Moderate

Sources:

Neurotoxicity and Cytotoxicity

This compound exhibits lower neurotoxic potency than pentylone or MDPV. In dopaminergic neuronal cells:

  • EC₅₀ Values : this compound (6.39 mM) > pentylone (4.44 mM) > MDPV (3.61 mM) .
  • Mechanism: Longer alkyl chains (e.g., pentylone’s propyl group) enhance lipophilicity, facilitating membrane penetration and cell death.

Behavioral and In Vivo Effects

  • Locomotor Activity : this compound induces dose-dependent hyperlocomotion in rodents but is weaker than pentylone. At 10 mg/kg, this compound’s stimulant effects are shorter-lived than mephedrone’s .
  • Reinforcement : Pentylone is self-administered more readily than this compound due to its stronger dopaminergic effects, which drive reward pathways .
  • Subjective Effects: Users report this compound as less euphoric than MDMA but more stimulating than methylone, with pronounced side effects like tachycardia and anxiety .

Pharmacokinetics

  • Blood-Brain Barrier (BBB) Penetration : this compound’s moderate lipophilicity (XLogP3-AA = 1.9) allows efficient BBB crossing, with brain concentrations ~6,000 ng/g in rats (3 mg/kg dose). This exceeds pentylone’s brain levels (3,700 ng/g) despite its lower potency .
  • Metabolism : this compound is a metabolite of dithis compound via N-demethylation and is detectable in urine and oral fluids using advanced GC-MS methods .

Legal Status and Detection

This compound is controlled in many countries under analog laws. Its detection in wastewater increased by 200% as ethylone declined, reflecting shifting illicit markets . Analytical challenges include co-elution with ethylone in chromatography, resolved via unique fragment ions (e.g., m/z 174.0891 for this compound) .

Actividad Biológica

Butylone, a synthetic cathinone, has garnered attention due to its psychoactive properties and potential for abuse. Understanding its biological activity is crucial for assessing its effects on human health and safety. This article synthesizes findings from various studies, focusing on the compound's pharmacological effects, metabolic pathways, and associated health risks.

Overview of this compound

This compound (1-(butyl)-3,4-methylenedioxyphenethylamine) is structurally related to other synthetic cathinones such as methylone and pentylone. It primarily acts as a stimulant, affecting neurotransmitter systems in the brain, particularly those involving dopamine (DA) and serotonin (5-HT).

Neurotransmitter Interaction

This compound has been shown to significantly influence neurotransmitter levels in the brain. Research indicates that it acts as an uptake inhibitor for both dopamine transporters (DAT) and serotonin transporters (SERT). The inhibition potency is characterized by the following IC50 values:

Compound DAT IC50 (μM) SERT IC50 (μM)
This compound0.40 ± 0.021.43 ± 0.16
Pentylone0.12 ± 0.011.36 ± 0.10

These results suggest that while both this compound and pentylone inhibit monoamine uptake, pentylone exhibits a higher selectivity for DAT compared to this compound .

Effects on Cellular Function

Studies utilizing dopaminergic SH-SY5Y cells have demonstrated that this compound compromises mitochondrial bioenergetics, leading to decreased oxygen consumption rates (OCR) and ATP levels:

  • OCR Reduction : Significant decreases in basal OCR were observed, indicating impaired mitochondrial function.
  • ATP Levels : At effective concentrations (EC40), residual ATP levels were reduced to approximately 8.5% of control values, highlighting the drug's detrimental effects on cellular energy metabolism .

Additionally, this compound has been implicated in inducing apoptotic pathways in neuronal cells, with increased caspase activity observed at higher doses .

Metabolic Pathways

This compound is not only a primary compound but also a metabolite of dithis compound (bk-DMBDB). The metabolic profile of dithis compound reveals that this compound can be formed through the hydrogenation of dithis compound's beta-ketone structure. This metabolic conversion complicates toxicological assessments since both substances can coexist in biological specimens .

Case Studies and Health Risks

Several case studies have reported severe intoxications associated with this compound use:

  • Case Report : An individual who ingested ten this compound tablets exhibited symptoms such as tachycardia, hypertension, hyperthermia, and arrhythmias. These findings underscore the potential for acute toxicity associated with high doses of this compound .
  • Epidemiological Data : Severe intoxications have been linked to multiple deaths involving synthetic cathinones including this compound, highlighting its risk profile in recreational contexts .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of butylone, and how do they differ from structurally related cathinones?

this compound acts as a mixed reuptake inhibitor and releasing agent for serotonin, dopamine, and norepinephrine, with distinct affinities for each transporter. Compared to methylone, it exhibits ~4x lower affinity for the norepinephrine transporter but similar serotonin/dopamine transporter affinities . Its pharmacological profile is more stimulant-like than entactogenic, resembling methylphenidate in reuptake inhibition but retaining neurotransmitter-releasing capabilities . Methodologically, receptor binding assays (e.g., radioligand displacement studies) and in vivo locomotor activity tests (e.g., dose-dependent hyperlocomotion in rodent models) are critical for characterizing these mechanisms .

Q. How can researchers reliably detect and quantify this compound in biological samples?

Advanced hyphenated techniques, such as LC-QTOF-MS and GC-MS , are standard for identification. For example:

  • LC-QTOF-MS : Retention time (5.21 min) and fragmentation patterns (e.g., m/z 174.0891 and 175.0616) differentiate this compound from analogs like N-propyl this compound .
  • GC-MS : Base peaks at m/z 72 (this compound) vs. m/z 58 (methylone) aid in distinguishing isomers . Cross-validation with reference standards (e.g., Cayman Chemical) and SWATH® acquisition for spectral libraries ensures accuracy .

Q. What are the key metabolic pathways of this compound, and how do they inform toxicity studies?

this compound undergoes N-demethylation via cytochrome P450 enzymes (e.g., CYP2D6, CYP2B6) to form metabolites like dithis compound. Human liver microsome (HLM) incubations paired with inhibition assays (e.g., ketoconazole for CYP3A4) are used to map these pathways . Metabolic studies must account for interspecies variability; rodent models may not fully replicate human enzyme activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotransmitter affinity data for this compound?

Discrepancies in transporter affinity (e.g., serotonin vs. dopamine) often stem from methodological differences:

  • In vitro vs. in vivo models : Cell-based assays (e.g., HEK293 cells expressing transporters) may underestimate in vivo effects due to compensatory mechanisms .
  • Radioligand selection : Use of [³H]citalopram (serotonin) vs. [³H]WIN35428 (dopamine) can yield variability. Normalize data to reference compounds (e.g., cocaine) for cross-study comparability . Meta-analyses of existing datasets (e.g., PubChem BioAssay) and standardized assay protocols are recommended .

Q. What experimental designs are optimal for assessing this compound’s long-term neurotoxicity?

  • Longitudinal rodent studies : Monitor serotonin/dopamine depletion via microdialysis or post-mortem tissue analysis after chronic dosing (e.g., 14–28 days) .
  • Biomarker panels : Combine behavioral assays (e.g., forced swim test for depression-like phenotypes) with neuroinflammatory markers (e.g., GFAP, TNF-α) .
  • Human iPSC-derived neurons : Model serotonergic depletion and axonal degeneration in vitro to bridge preclinical findings .

Q. How do structural modifications (e.g., N-alkyl chain elongation) alter this compound’s activity?

Recent analogs like N-isopropyl this compound (C14H19NO3) highlight the impact of steric hindrance on transporter binding. Computational docking (e.g., AutoDock Vina) and comparative SAR studies reveal:

  • N-substitution : Longer alkyl chains (e.g., isopropyl vs. methyl) reduce dopamine transporter affinity but enhance metabolic stability .
  • β-keto group removal : Eliminating the ketone (e.g., converting to MBDB) shifts activity from reuptake inhibition to releasing agent profiles . Synthesize analogs via reductive amination or Grignard reactions and validate via LC-HRMS .

Q. Methodological Challenges

Q. What strategies mitigate variability in this compound’s locomotor activity assays?

  • Dose standardization : Use pharmacokinetic models to adjust for half-life differences (e.g., this compound’s effects last 2x longer than mephedrone) .
  • Strain-specific baselines : C57BL/6 mice exhibit higher baseline activity than Sprague-Dawley rats; normalize data to vehicle controls .
  • Environmental controls : Regulate lighting (12h light/dark cycles) and noise to minimize stress-induced hyperactivity .

Q. How can researchers address the lack of human toxicity data for this compound?

  • Retrospective case studies : Analyze forensic toxicology reports (e.g., LC-QTOF-MS-confirmed intoxications) for patterns in multi-organ failure or serotonin syndrome .
  • In silico toxicity prediction : Tools like ProTox-II or ADMETLab estimate cardiotoxicity (hERG inhibition) and hepatotoxicity risks .
  • Cross-species extrapolation : Compare rodent LD50 values with post-mortem human concentrations to establish safety thresholds .

Propiedades

Número CAS

802575-11-7

Fórmula molecular

C12H15NO3

Peso molecular

221.25 g/mol

Nombre IUPAC

1-(1,3-benzodioxol-5-yl)-2-(methylamino)butan-1-one

InChI

InChI=1S/C12H15NO3/c1-3-9(13-2)12(14)8-4-5-10-11(6-8)16-7-15-10/h4-6,9,13H,3,7H2,1-2H3

Clave InChI

CGKQZIULZRXRRJ-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC

SMILES canónico

CCC(C(=O)C1=CC2=C(C=C1)OCO2)NC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Butylone;  bk-MBDB;  β-keto-N-methylbenzodioxolylbutanamine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
Butylone
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
Butylone
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
Butylone
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
Butylone
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
Butylone
3Beta-acetoxy-11beta-hydroxy-5beta-androstan-17-one
Butylone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.